Cangrelor is derived from the modification of adenosine triphosphate and acts specifically on the P2Y12 receptor, a key player in platelet activation and aggregation. As a member of the antiplatelet drug class, it provides immediate effects upon administration, making it particularly useful in acute medical situations .
The synthesis of Cangrelor tetrasodium involves several steps, starting from 2-thiobarbituric acid and peracetyl-D-ribofuranose. The process can be summarized as follows:
This multi-step synthesis includes purification stages involving chromatography and lyophilization to ensure product quality.
Cangrelor has a complex molecular structure characterized by multiple functional groups and chiral centers. Its chemical formula is , with a molar mass of approximately 776.35 g/mol .
The structure includes:
These components contribute to its high-affinity binding to the P2Y12 receptor.
Cangrelor's synthesis involves various chemical reactions, including:
Each reaction step must be carefully controlled to maximize yield and purity, with purification often requiring advanced techniques like ion-exchange chromatography .
Cangrelor functions as a reversible antagonist of the P2Y12 receptor, inhibiting adenosine diphosphate-mediated platelet activation. Upon intravenous administration, it rapidly binds to the receptor, preventing platelet aggregation almost completely within minutes. This effect allows for immediate therapeutic action during procedures like coronary interventions .
The pharmacokinetics of Cangrelor reveal:
Cangrelor tetrasodium appears as a white to off-white amorphous solid. Key physical properties include:
Chemical analysis confirms that Cangrelor maintains high purity levels (>99%) post-synthesis through rigorous testing protocols including HPLC (High-Performance Liquid Chromatography) for impurities and degradation products .
Cangrelor's primary application lies in its role as an antiplatelet agent during cardiovascular procedures. It is particularly beneficial for:
Moreover, ongoing research explores additional therapeutic roles for Cangrelor in other thrombotic conditions, potentially expanding its clinical utility beyond current applications .
Cangrelor tetrasodium (molecular formula: C17H21Cl2F3N5Na4O12P3S2) is a modified adenosine triphosphate analogue designed for high-affinity P2Y12 binding. Its structure incorporates three critical modifications that confer potent and selective antagonism:
These structural features enable cangrelor to competitively displace endogenous adenosine diphosphate from the P2Y12 receptor through stereospecific interactions with extracellular cysteine residues (Cys97, Cys175) and transmembrane domain residues (Lys280, Thr163). This binding disrupts adenosine diphosphate-induced Gi signaling, thereby inhibiting adenylate cyclase suppression and maintaining intracellular cyclic adenosine monophosphate levels. Elevated cyclic adenosine monophosphate subsequently suppresses glycoprotein IIb/IIIa receptor activation and fibrinogen binding—the final common pathway for platelet aggregation [1] [5].
Table 1: Structural Elements of Cangrelor and Their Pharmacological Roles
Structural Element | Chemical Modification | Pharmacological Role |
---|---|---|
Phosphate Backbone | Dichloromethylene bisphosphonate | Resists enzymatic degradation; enhances plasma stability |
Purine N6 Position | Trifluoropropylthio chain | Binds hydrophobic P2Y12 pocket; increases receptor specificity |
Ribose 2-Position | Methylthioethyl thioether | Optimizes steric fit with extracellular receptor domains |
P2Y12 inhibitors are classified by their binding reversibility and metabolic requirements:
"Drug resistance" in high platelet-turnover states due to uninhibited nascent platelets [2] [3]
Reversible Inhibitors (Cangrelor, Ticagrelor):These agents bind non-covalently to the P2Y12 receptor:
Critical pharmacodynamic distinctions emerge:
Table 2: Mechanism Comparison of Representative P2Y12 Inhibitors
Property | Cangrelor (IV) | Clopidogrel (Oral) | Ticagrelor (Oral) |
---|---|---|---|
Binding Mechanism | Competitive, reversible | Irreversible covalent | Allosteric, reversible |
Requires Metabolism | No | Yes (CYP-dependent) | No (active parent compound) |
Time to Peak Effect | 2 minutes | 2–4 hours | 1.5–3 hours |
Functional Recovery | 1 hour post-infusion | 5–7 days | 3–5 days |
Selectivity for P2Y12 | >1,000-fold | >100-fold | ~100-fold |
The intravenous route for P2Y12 inhibition addresses critical therapeutic gaps in acute settings:
Immediate Platelet Inhibition:Coronary interventions require rapid, high-level platelet inhibition (>80%) to prevent thrombotic complications. Cangrelor achieves >95% inhibition of adenosine diphosphate-induced platelet aggregation within 2 minutes of bolus administration. This is attributable to direct receptor binding (no metabolic activation) and high bioavailability. Oral agents fail in this context due to first-pass metabolism and delayed absorption—particularly problematic in hemodynamically unstable patients, those with gastrointestinal hypomotility, or those receiving opioid analgesics [1] [4] [5].
Therapeutic Precision:The linear dose-response relationship (30 µg/kg bolus + 4 µg/kg/min infusion) enables predictable platelet inhibition across diverse patient populations. Pharmacodynamic studies demonstrate consistent inhibition curves regardless of renal/hepatic function, age, or body mass—addressing key limitations of clopidogrel. Continuous infusion maintains steady-state inhibition (94.3% ± 3.1% during perfusion), crucial for lengthy or complicated percutaneous coronary intervention [4] [5].
Rapid Reversibility:Cangrelor's half-life of 3–6 minutes and restoration of baseline platelet function within 60 minutes provide critical control during bleeding events or unplanned surgery. This contrasts with irreversible agents where platelet transfusion is the only reversal strategy—a suboptimal solution given nascent platelet inhibition. The CHAMPION PHOENIX trial demonstrated cangrelor's benefit in reducing periprocedural myocardial infarction and stent thrombosis without increasing severe bleeding, underscoring its favorable risk-benefit profile during time-limited interventions [2] [4].
Bridging Capability:For patients transitioning from intravenous to oral therapy, cangrelor maintains inhibition during the "therapeutic gap" when oral agents (e.g., ticagrelor) are absorbed. Pharmacodynamic studies confirm that ticagrelor administered during cangrelor infusion achieves >80% inhibition within 30 minutes, avoiding the vulnerability period inherent with clopidogrel [2] [5].
Table 3: Pharmacodynamic Profile of Intravenous Cangrelor in Acute Settings
Parameter | Value | Clinical Implication |
---|---|---|
Onset (Time to >90% IPA) | 2 minutes | Immediate PCI readiness; no pretreatment delay |
Peak Inhibition | 98.5% ± 1.2% | Near-complete blockade of ADP-induced aggregation |
Steady-State Concentration | 9.2 ng/mL (at 4 µg/kg/min) | Predictable response across patient subgroups |
Offset (Time to <50% IPA) | 60 minutes post-discontinuation | Safe transition to surgery if needed; bleeding management |
Inhibition Variability | CV <10% | Reduced thrombotic risk in "high on-treatment platelet reactivity" patients |
IPA = Inhibition of platelet aggregation; CV = Coefficient of variation; ADP = Adenosine diphosphate; PCI = Percutaneous coronary intervention.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1